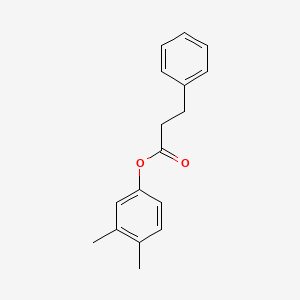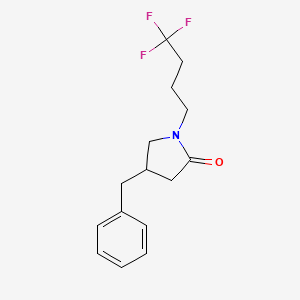
4-benzyl-1-(4,4,4-trifluorobutyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest is a fluorinated pyrrolidinone, which combines the structural motifs of pyrrolidine—a five-membered lactam (a cyclic amide)—with a benzyl group and a trifluorobutyl side chain. This structure suggests a molecule with potential interest in pharmaceuticals, materials science, and organic synthesis due to the unique properties imparted by the fluorine atoms and the pyrrolidinone core.
Synthesis Analysis
Fluorinated compounds like our compound of interest are synthesized through various methods, focusing on introducing the fluorine or trifluoromethyl group into the molecule. Techniques such as direct fluorination, nucleophilic substitution, and the use of fluorinating reagents or trifluoromethylating agents are common. For pyrrolidine derivatives, synthetic approaches might involve ring-closure reactions, functional group transformations, or starting from pre-functionalized precursors that introduce the desired fluorinated side chains (Moskalik, 2023; Pyrrolidine in Drug Discovery, 2021).
Molecular Structure Analysis
The molecular structure of pyrrolidinones is characterized by their cyclic amide bond, which imparts rigidity and a distinct polarity to the molecule. The presence of a benzyl group and a trifluorobutyl chain would affect the molecule's overall conformation, electronic distribution, and intermolecular interactions, potentially influencing its chemical reactivity and physical properties. Advanced techniques like X-ray crystallography, NMR, and computational methods are typically employed to elucidate such complex structures.
Chemical Reactions and Properties
Pyrrolidinones are reactive towards various chemical transformations, including nucleophilic addition reactions at the carbonyl carbon, substitutions at the nitrogen atom, and modifications of the side chains. The fluorinated side chains in compounds enhance their chemical stability, lipophilicity, and potential for forming unique interactions with biological targets, making them valuable in drug design (Pyrrolidine in Drug Discovery, 2021).
Eigenschaften
IUPAC Name |
4-benzyl-1-(4,4,4-trifluorobutyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)7-4-8-19-11-13(10-14(19)20)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYPOWDSVSWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC(F)(F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(4,4,4-trifluorobutyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)

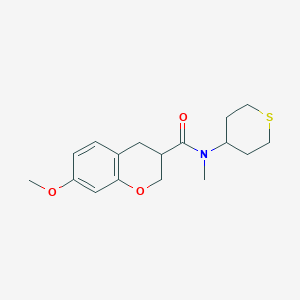

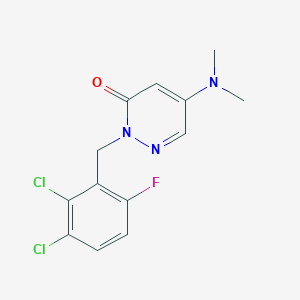
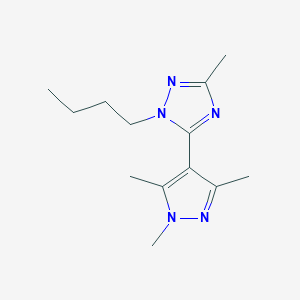

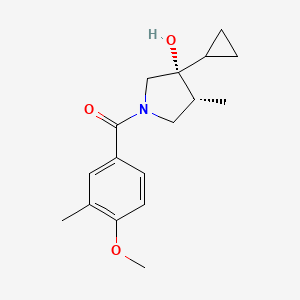
![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

